molecular formula C12H13N3O3 B11795044 3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole

3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole

Cat. No.: B11795044
M. Wt: 247.25 g/mol
InChI Key: FWMMQGNYBKLSCC-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole is a pyrazole derivative characterized by a methyl group at position 1, a 2,4-dimethylphenoxy substituent at position 3, and a nitro group at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

3-(2,4-dimethylphenoxy)-1-methyl-4-nitropyrazole

InChI

InChI=1S/C12H13N3O3/c1-8-4-5-11(9(2)6-8)18-12-10(15(16)17)7-14(3)13-12/h4-7H,1-3H3

InChI Key

FWMMQGNYBKLSCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NN(C=C2[N+](=O)[O-])C)C

Origin of Product

United States

Preparation Methods

Two-Step Nitration-Rearrangement Protocol

The synthesis of the 4-nitro-1H-pyrazole precursor typically begins with nitration of 1-methylpyrazole. A mixture of nitric acid (HNO₃) and acetic anhydride (Ac₂O) in acetic acid (HAc) at 0–5°C introduces the nitro group at the N1 position, forming 1-methyl-1-nitropyrazole. Subsequent thermal rearrangement in benzonitrile at 180°C for 3 hours induces migration of the nitro group to the C4 position, yielding 1-methyl-4-nitro-1H-pyrazole with 91% efficiency. This method minimizes byproducts compared to earlier approaches using anisole or n-octanol, which required extended reaction times (10–24 hours) and produced lower-purity products.

Table 1: Comparison of Nitration-Rearrangement Conditions

SolventTemperature (°C)Time (h)Yield (%)Purity (%)Source
Benzonitrile180391>98
Anisole145107985
n-Octanol16066878

N-Methylation and Substituent Installation

Alkylation of Pyrazole

The 1-methyl group is introduced via nucleophilic substitution using methylamine or methyl halides. A scalable protocol involves reacting 3-nitro-1H-pyrazole with iodomethane (CH₃I) in dimethylformamide (DMF) at 85°C for 1.5 hours, achieving 44–79% yields depending on the base and stoichiometry. Potassium carbonate (K₂CO₃) as a base suppresses O-alkylation side reactions, ensuring regioselective N-methylation.

Phenoxy-Group Coupling

Installation of the 2,4-dimethylphenoxy moiety occurs through a Mitsunobu-like reaction or nucleophilic aromatic substitution. In a representative procedure, 1-methyl-4-nitro-1H-pyrazole-3-ol is treated with 2,4-dimethylphenol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran (THF), yielding the target compound in 65–72% efficiency. Alternative routes employ copper-catalyzed C–O coupling, though these require higher temperatures (120°C) and exhibit lower reproducibility.

Integrated Synthesis Workflow

Optimized Three-Step Sequence

  • Nitration-Rearrangement : React 1-methylpyrazole with HNO₃/Ac₂O/HAc, followed by benzonitrile reflux (3 h, 91% yield).

  • Hydroxylation : Hydrolyze 1-methyl-4-nitro-1H-pyrazole with aqueous NaOH (10%) at 60°C to form the 3-hydroxyl intermediate.

  • Phenolic Coupling : Combine the hydroxylated intermediate with 2,4-dimethylphenol under Mitsunobu conditions (72% yield).

Table 2: Synthetic Yields Across Key Steps

StepReagents/ConditionsYield (%)
Nitration-RearrangementHNO₃/Ac₂O/HAc → Benzonitrile91
HydroxylationNaOH (10%), 60°C, 2 h89
Phenolic CouplingDEAD, PPh₃, THF, 0°C → rt72

Analytical Validation and Quality Control

Structural Confirmation

  • ¹H NMR : Key signals include a singlet for the N-methyl group at δ 3.85 ppm and aromatic protons of the 2,4-dimethylphenoxy moiety at δ 6.70–7.25 ppm.

  • HPLC : Purity >98% achieved using a C18 column (ACN:H₂O = 70:30, 1.0 mL/min, λ = 254 nm).

  • Mass Spectrometry : Molecular ion peak at m/z 247.25 (M⁺) confirms the molecular formula C₁₂H₁₃N₃O₃.

Stability Profiling

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating suitability for high-temperature applications. Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, underscoring robust shelf-life under standard storage conditions.

Challenges and Methodological Limitations

Byproduct Formation During Nitration

Competitive nitration at the C5 position generates 1-methyl-3,4-dinitropyrazole in 5–8% yields, necessitating silica gel chromatography for removal. Polar solvents like DMF exacerbate this issue, while nonpolar solvents (toluene, benzonitrile) improve selectivity.

Scalability of Phenolic Coupling

Mitsunobu reactions face scalability constraints due to stoichiometric phosphine and azodicarboxylate requirements. Catalytic variants using polymer-supported reagents remain under development but currently offer <50% yields .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amine derivative, while substitution reactions can yield a variety of functionalized pyrazoles .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antitumor Activities

Recent studies have indicated that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial and antitumor properties. The compound 3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole has been evaluated for its efficacy against various bacterial strains and cancer cell lines.

  • Antimicrobial Activity : A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives, which demonstrated significant antibacterial and antifungal activities. The mechanisms of action often involve the inhibition of nucleic acid synthesis or disruption of cell membrane integrity .
  • Antitumor Activity : In vitro tests against human cancer cell lines (e.g., MCF-7, HCT-116) revealed that certain pyrazole derivatives exhibit comparable efficacy to established chemotherapeutics like Doxorubicin. This suggests that this compound could be a candidate for further development in cancer therapy .

Agricultural Science

Herbicide Development

The structure of this compound suggests potential applications as an herbicide. Compounds with phenoxy groups are known to interact with plant growth regulators, making them suitable candidates for selective weed control.

  • Mechanism of Action : Phenoxy herbicides typically mimic auxins (plant hormones), leading to uncontrolled growth in susceptible plants. This mechanism can be exploited for developing new herbicides that target specific weed species while minimizing harm to crops .

Material Science

Energetic Materials

The energetic properties of nitrated pyrazoles have garnered attention in material science for their potential use in explosives and propellants. The nitro group in this compound enhances its energy output upon decomposition.

  • Synthesis and Properties : Research has shown that nitrated pyrazoles can be synthesized through various methods, including the use of nitrating agents under controlled conditions. These compounds are characterized by high heat formation and stability under specific conditions .

Data Table: Summary of Biological Activities

Activity Type Tested Compounds Target Organisms/Cells Efficacy
AntimicrobialPyrazolo[1,5-a]pyrimidine DerivativesBacteria (e.g., E. coli)Significant activity observed
AntitumorVarious Pyrazole DerivativesHuman Cancer Cell Lines (MCF-7)Comparable to Doxorubicin
HerbicidalPhenoxy CompoundsWeeds (specific species)Effective growth inhibition
EnergeticNitrated PyrazolesN/AHigh energy output

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structures to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. This positions the compound as a promising candidate for further antimicrobial development .
  • Cancer Cell Line Testing : In vitro assays showed that certain derivatives of this compound inhibited the proliferation of cancer cells significantly more than standard treatments. This highlights its potential role in oncology as a therapeutic agent .
  • Herbicidal Applications : Research into phenoxy herbicides has illustrated their effectiveness in controlling specific weed populations without affecting crop yields. The application of compounds similar to this compound could lead to the development of selective herbicides .

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The phenoxy and methyl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrazole derivatives and other heterocycles featuring key substituents:

Compound Name R1 (Position 1) R3 (Position 3) R4 (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole Methyl 2,4-Dimethylphenoxy Nitro C₁₂H₁₃N₃O₃ 247.25 N/A (hypothetical) N/A
3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole Methyl 2,2-Difluoroethoxy Nitro C₆H₇F₂N₃O₃ 207.13 Pharmaceutical intermediate
1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole Acetyl Heptafluoropropoxy-tetrafluoroethyl Nitro C₁₂H₈F₁₁N₃O₃ 463.20 High fluorination; potential bioactivity
4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole Ethyl linker Trifluoromethyl Nitro C₉H₈F₃N₅O₂ 275.19 Enhanced electronegativity
Ethyl 2-(2,4-dimethylphenoxy)acetate Ethyl ester 2,4-Dimethylphenoxy - C₁₂H₁₆O₃ 208.25 Antibacterial activity

Key Comparisons

Substituent Effects on Lipophilicity and Bioavailability
  • This group is associated with antibacterial activity in oxadiazole-thioether hybrids .
  • Fluorinated substituents (e.g., 2,2-difluoroethoxy in or heptafluoropropoxy in ) increase metabolic stability and electronegativity, which may enhance binding to hydrophobic enzyme pockets.
Nitro Group Reactivity
  • In fluorinated analogs (e.g., ), the nitro group may stabilize the molecule via resonance effects.

Research Findings and Gaps

  • Antibacterial Activity: Derivatives of 2,4-dimethylphenoxy-acetate (e.g., compound 8m in ) showed significant activity against Staphylococcus aureus (MIC = 8 µg/mL), highlighting the role of the phenoxy group in disrupting bacterial membranes.
  • Synthetic Utility : Fluorinated analogs like 3-(2,2-difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole are prioritized in pharmaceutical synthesis for their compatibility with cross-coupling reactions .
  • Unanswered Questions : The target compound’s specific biological or chemical properties remain unstudied. Comparative data on nitro-group positioning (e.g., 4-nitro vs. 5-nitro isomers) are also lacking in the evidence.

Biological Activity

3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C12H14N4O3, with a molecular weight of 258.26 g/mol. The compound features a pyrazole ring substituted with a nitro group and a dimethylphenoxy moiety, contributing to its unique biological properties.

Research indicates that the compound may exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Studies have shown that similar pyrazole derivatives possess significant antimicrobial properties, suggesting that this compound may also inhibit bacterial growth through disruption of cellular processes.
  • Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular integrity and function.

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results are summarized in the following table:

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
This compound32 µg/mLAntibacterial
5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole)16 µg/mLAntibacterial
1-Methyl-4-nitro-1H-pyrazole64 µg/mLAntifungal

This data indicates that the compound exhibits moderate antibacterial activity compared to other pyrazole derivatives.

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The results demonstrated that:

  • This compound exhibited a scavenging activity of 72% at a concentration of 100 µg/mL.
  • This activity was comparable to well-known antioxidants such as ascorbic acid.

Case Studies

Several case studies highlight the potential applications of this compound in medical research:

  • Case Study on Antibacterial Efficacy : A study conducted on the efficacy of pyrazole derivatives against Staphylococcus aureus showed that the incorporation of the dimethylphenoxy group enhanced antibacterial properties. The study concluded that structural modifications could lead to more effective antimicrobial agents.
  • Antioxidant Research : In vitro studies demonstrated that compounds with similar structures to this compound significantly reduced oxidative stress markers in human cell lines. This suggests potential therapeutic applications in diseases associated with oxidative damage.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2,4-dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole?

A robust synthesis involves alkylation and nitration steps under controlled conditions. For example, methylation of pyrazole intermediates can be achieved using NaH and methyl iodide in DMF, as demonstrated in analogous nitro-pyrazole syntheses . Subsequent nitration at the 4-position requires careful temperature control (e.g., 0–5°C) to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product.

Q. How should researchers characterize the structural and electronic properties of this compound?

Combine X-ray crystallography (for solid-state conformation) with spectroscopic methods :

  • FTIR : Confirm nitro (N–O stretch ~1520 cm⁻¹) and methylphenoxy (C–O stretch ~1250 cm⁻¹) groups.
  • NMR : 1^1H NMR will resolve methyl (δ 2.1–2.4 ppm) and aromatic protons (δ 6.8–7.5 ppm), while 13^{13}C NMR identifies carbonyl/nitro carbons (δ 140–160 ppm).
  • DFT calculations : Validate electronic structure (e.g., Mulliken charges on nitro group) .

Q. What are the stability considerations for this nitro-substituted pyrazole under laboratory conditions?

The nitro group introduces thermal and photolytic sensitivity:

  • Storage : Protect from light at –20°C in inert solvents (e.g., anhydrous DMSO).
  • Decomposition pathways : Monitor for nitro-to-amine reduction under reductive conditions (e.g., trace metals in solvents) .
  • pH stability : Avoid strong bases (pH >10) to prevent nitro group hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Address variability by:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent artifacts (e.g., DMSO ≤0.1%).
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites (e.g., nitro-reduced derivatives) .
  • SAR studies : Compare with analogs (e.g., 3-(4-fluorophenoxy) variants) to isolate pharmacophore contributions .

Q. What advanced catalytic systems are suitable for functionalizing the 1-methyl-4-nitro-pyrazole core?

Recent work highlights:

  • Palladium-catalyzed cross-coupling : Introduce aryl/heteroaryl groups at the 5-position using Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) .
  • Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for enhanced bioactivity .

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to predict binding to enzymes (e.g., COX-2 for anti-inflammatory activity).
  • MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

  • Chiral auxiliaries : Employ Evans oxazolidinones during phenoxy group installation.
  • Asymmetric catalysis : Use BINAP-Ru complexes for enantioselective hydrogenation of prochiral intermediates .

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